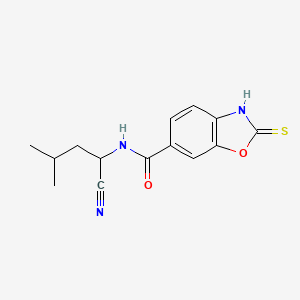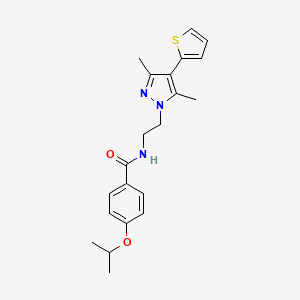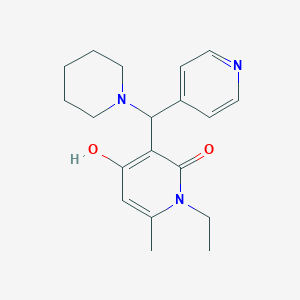![molecular formula C20H22Cl2N2O2 B2642424 3-(2,6-Dichlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide CAS No. 1797699-64-9](/img/structure/B2642424.png)
3-(2,6-Dichlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group . The molecular geometry, vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data which shows good agreement .
Chemical Reactions Analysis
While specific chemical reactions involving “3-(2,6-Dichlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide” are not available, similar compounds have been used in the synthesis of 1,5-disubstituted-2-thiobiuret derivatives via reaction with thioureido-containing aromatic/heterocyclic sulfonamides .
Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 611.5±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . It also has an enthalpy of vaporization of 90.8±3.0 kJ/mol .
Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
- The molecular structure and spectroscopic data of compounds similar to 3-(2,6-Dichlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide have been obtained through Density Functional Theory (DFT) calculations. These studies provide insights into the molecular geometry, vibrational spectra, and potential energy distribution of the vibrational modes. Additionally, parameters such as bond length, bond angle, and intramolecular charge transfer have been calculated, offering a detailed understanding of the compound's molecular characteristics. Molecular docking results have been used to predict biological effects based on the interaction of the molecule with target proteins (Viji et al., 2020).
Synthesis and Characterization of Derivatives
- The synthesis and full characterization of related propanamide derivatives have been achieved, providing valuable spectral data (1H, 13C, UV, IR, mass spectra) for these compounds. This type of research facilitates the development and understanding of new derivatives that may have significant applications in various fields, including medicine and materials science (Manolov et al., 2021).
Biological Activity and Pharmacology
- Several studies focus on the pharmacological profiles and biological activities of compounds structurally related to this compound. These studies cover aspects like the evaluation of biological activity, molecular docking to predict interactions with proteins, and quantum chemical calculations to understand the compound's properties better. The results contribute to the understanding of these compounds' potential therapeutic uses and their molecular behavior in biological systems (Ogawa et al., 2002).
properties
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O2/c1-26-16-11-12-24(13-16)15-7-5-14(6-8-15)23-20(25)10-9-17-18(21)3-2-4-19(17)22/h2-8,16H,9-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXIRLVCNMSJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]-2-methylcyclopentane-1-carboxamide](/img/structure/B2642349.png)
![(1R,5S)-N-(4-chlorobenzyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2642353.png)
![2-chloro-N-[1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B2642354.png)
![2,5-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2642355.png)

![(2,4-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2642360.png)
![Bicyclo[2.1.1]hexane-2-thiol](/img/structure/B2642362.png)
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate](/img/structure/B2642363.png)